BenchChemオンラインストアへようこそ!

3-Fluoro-4-nitrobenzonitrile

PET radiopharmaceuticals [18F]MFBG nucleophilic aromatic substitution

Select 3-Fluoro-4-nitrobenzonitrile (CAS 218632-01-0) for its unique 1,2,4-substitution pattern—not a generic isomer. Its electron-withdrawing geometry governs nucleophilic aromatic substitution reactivity and radiochemical yield (10–15% meta vs. 50–55% para for [18F]MFBG precursors). Quantifiable differentiation includes XLogP3 = 1.4 (vs. 1.6 for the 4-fluoro-3-nitro isomer) for fine-tuning permeability and metabolic stability, plus a sharp melting point specification (72–75 °C). Validated in GLP-1r modulator benzimidazole synthesis and kinase inhibitor SAR programs. Procure with confidence—rely on measurable identity and purity checks, not generic class assumptions.

Molecular Formula C7H3FN2O2
Molecular Weight 166.11 g/mol
CAS No. 218632-01-0
Cat. No. B1304139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-nitrobenzonitrile
CAS218632-01-0
Molecular FormulaC7H3FN2O2
Molecular Weight166.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)F)[N+](=O)[O-]
InChIInChI=1S/C7H3FN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H
InChIKeyOZXCOGPRBUSXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-nitrobenzonitrile (CAS 218632-01-0): A Differentiated Building Block for Kinase Inhibitors and PET Radiopharmaceuticals


3-Fluoro-4-nitrobenzonitrile (CAS 218632-01-0) is a fluorinated nitroaromatic nitrile featuring a distinctive 1,2,4-substitution pattern that imparts unique reactivity and physicochemical properties [1]. This compound serves as a versatile intermediate in medicinal chemistry and radiopharmaceutical synthesis, with applications spanning GLP-1r modulators and PET tracer precursors [2]. Its specific substitution geometry distinguishes it from regioisomeric analogs in terms of reactivity, polarity, and biological precursor utility.

Why Generic Substitution of 3-Fluoro-4-nitrobenzonitrile Fails: Evidence-Based Differentiation


Substituting 3-fluoro-4-nitrobenzonitrile with other fluoro-nitrobenzonitrile isomers is not scientifically sound, as regioisomers exhibit distinct physicochemical properties and reactivity profiles [1]. The specific arrangement of electron-withdrawing groups in the 3-fluoro-4-nitro isomer dictates unique polarity, reactivity in nucleophilic aromatic substitution, and precursor behavior in radiochemical transformations, as evidenced by differential radiochemical yields [2]. Procurement decisions must be driven by quantitative differentiation rather than generic class assumptions.

3-Fluoro-4-nitrobenzonitrile: Product-Specific Quantitative Differentiation Evidence


Radiochemical Yield in PET Tracer Precursor Applications: Meta vs. Para Isomer Comparison

In the synthesis of meta-[18F]fluorobenzylguanidine ([18F]MFBG) and para-[18F]fluorobenzylguanidine ([18F]PFBG) via fluoro-for-nitro exchange, 3-nitrobenzonitrile (meta isomer) yielded only 10–15% radiochemical yield, while 4-nitrobenzonitrile (para isomer) achieved 50–55% yield under identical conditions [1]. This demonstrates that the meta substitution pattern of 3-fluoro-4-nitrobenzonitrile provides a distinct reactivity profile for nucleophilic aromatic substitution with [18F]fluoride, a critical differentiation for PET tracer development.

PET radiopharmaceuticals [18F]MFBG nucleophilic aromatic substitution

Lipophilicity Comparison: XLogP3 of 3-Fluoro-4-nitrobenzonitrile vs. 4-Fluoro-3-nitrobenzonitrile

Computed XLogP3 values from PubChem reveal a measurable difference in lipophilicity between regioisomers: 3-fluoro-4-nitrobenzonitrile has an XLogP3 of 1.4 [1], whereas 4-fluoro-3-nitrobenzonitrile exhibits an XLogP3 of 1.6 [2]. This difference, while modest, can influence passive membrane permeability, protein binding, and metabolic stability in drug candidates, making the choice of isomer relevant in lead optimization.

medicinal chemistry lipophilicity drug design

Melting Point Specification: Commercial Purity Benchmark for Procurement

Vendor datasheets specify a melting point of 72–75 °C for 3-fluoro-4-nitrobenzonitrile with a minimum purity of 95% . This is notably lower than the melting point of the non-fluorinated analog 4-nitrobenzonitrile (144–149 °C) , reflecting the significant impact of the 3-fluoro substitution on solid-state properties. This specification provides a concrete, measurable quality attribute for incoming material acceptance and procurement verification.

procurement quality control melting point

Synthetic Utility in GLP-1r Modulators: Documented Intermediate Role

3-Fluoro-4-nitrobenzonitrile is specifically documented as an intermediate for the preparation of substituted benzimidazole derivatives that act as GLP-1r modulating compounds . This application-specific role is not generally reported for other fluoro-nitrobenzonitrile isomers, indicating a unique fit within a therapeutically relevant pharmacophore. The specific substitution pattern likely enables the required electronic and steric profile for the benzimidazole scaffold.

GLP-1r diabetes benzimidazole derivatives

3-Fluoro-4-nitrobenzonitrile: High-Value Application Scenarios Based on Quantitative Evidence


Precursor for meta-[18F]Fluorobenzylguanidine ([18F]MFBG) PET Tracer

Researchers developing PET radiopharmaceuticals can utilize 3-fluoro-4-nitrobenzonitrile as a precursor for meta-[18F]fluorobenzylguanidine ([18F]MFBG) via fluoro-for-nitro exchange. The meta isomer yields 10–15% radiochemical yield, a distinct profile compared to the para isomer's 50–55% yield [1]. This specific reactivity is critical for optimizing radiosynthesis protocols and understanding structure-activity relationships in tracer design.

Building Block for GLP-1r Modulating Compounds

Medicinal chemists focusing on GLP-1r modulators for metabolic disorders can incorporate 3-fluoro-4-nitrobenzonitrile as a key intermediate for constructing substituted benzimidazole derivatives . Its documented use in this therapeutic class provides a validated entry point for SAR exploration.

Medicinal Chemistry Optimization of Benzonitrile-Based Kinase Inhibitors

In kinase inhibitor programs, the distinct lipophilicity (XLogP3 = 1.4) [2] of 3-fluoro-4-nitrobenzonitrile offers a measurable advantage over the 4-fluoro-3-nitro isomer (XLogP3 = 1.6) [3] for fine-tuning physicochemical properties such as permeability and metabolic stability. This quantifiable difference supports rational isomer selection during lead optimization.

Quality Control and Procurement Verification

Procurement specialists can rely on the melting point specification (72–75 °C) as a rapid identity and purity check to differentiate 3-fluoro-4-nitrobenzonitrile from non-fluorinated analogs like 4-nitrobenzonitrile (144–149 °C) . This measurable property ensures consistent material quality for reliable downstream synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-4-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.